8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline
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Overview
Description
8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a synthetic organic compound that features a quinoline moiety, a pyrrolidine ring, and a trifluoromethoxy-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline ring.
Attachment of the Pyrrolidine Ring: This can be achieved through nucleophilic substitution reactions where the pyrrolidine ring is introduced.
Introduction of the Trifluoromethoxy Group: This step often involves electrophilic aromatic substitution to introduce the trifluoromethoxy group onto the phenyl ring.
Final Coupling: The final step involves coupling the quinoline-pyrrolidine intermediate with the trifluoromethoxy-substituted phenyl group, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions might target the carbonyl group in the methanone moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-methoxyphenyl)methanone
- (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-chlorophenyl)methanone
Uniqueness
The presence of the trifluoromethoxy group in 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline might confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3-quinolin-8-yloxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3/c22-21(23,24)29-16-8-6-15(7-9-16)20(27)26-12-10-17(13-26)28-18-5-1-3-14-4-2-11-25-19(14)18/h1-9,11,17H,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFRUFQHPZVWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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